molecular formula C12H14O2 B1675387 Ligustilide CAS No. 81944-09-4

Ligustilide

Cat. No. B1675387
CAS RN: 81944-09-4
M. Wt: 190.24 g/mol
InChI Key: IQVQXVFMNOFTMU-FLIBITNWSA-N
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Description

Ligustilide is a natural chemical compound of the dihydro phthalide class. It is found in the highest concentration in wild celeries (Apium graveolens). It has also been found in Angelica sinensis and a variety of other plants including Todaroa montana . Ligustilide is a volatile compound, found in the essential oil of various herb roots .


Synthesis Analysis

The aromatization mechanisms of ligustilide, a versatile monomeric phthalide, were investigated. DFT calculations combined with control experiments prove that the aromatization could result from direct oxidation by triplet oxygen in mild conditions with no catalyst .


Molecular Structure Analysis

Ligustilide has a molecular formula of C12H14O2 and a molar mass of 190.242 g·mol−1 . The 3D structure of Ligustilide can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ligustilide has been found to have anti-inflammatory and anti-nociceptive effects. It has been shown to reduce the production of nitric oxide (NO) and PGE2 in LPS-activated RAW264.7 cells . It also inhibited the secretion of cytokines (IL-1α, IL-6, TNF-α) and differentiation factors (GM-CSF) in murine macrophages .


Physical And Chemical Properties Analysis

Ligustilide has a molecular weight of 190.24 and a CAS number of 4431-01-0 . It is a volatile compound found in the essential oil of various herb roots .

Scientific Research Applications

Neuroprotective Effects

Ligustilide has demonstrated significant neuroprotective effects in various models of brain injury. For instance, it ameliorates cognitive dysfunction and brain damage induced by permanent forebrain ischemia in rats, suggesting potential therapeutic applications in vascular dementia and cerebrovascular insufficiency. Ligustilide achieves this through mechanisms including antioxidant effects and improved cholinergic activity (Kuang et al., 2008). Further, it alleviates brain damage and improves cognitive function in rats of chronic cerebral hypoperfusion, indicating its potential in treating chronic cerebral hypoperfusion injury (Feng et al., 2012).

Anti-inflammatory Activity

Ligustilide exhibits anti-inflammatory properties in various cellular models. It prevents LPS-induced iNOS expression in RAW 264.7 macrophages by inhibiting ROS production and down-regulating the MAPK, NF-κB, and AP-1 signaling pathways (Su et al., 2011). This compound also attenuates nitric oxide-induced apoptosis in rat chondrocytes and cartilage degradation, suggesting its potential in treating osteoarthritis by inhibiting JNK and p38 MAPK pathways (Zhou et al., 2019).

Cardiovascular Protection

Research has shown Ligustilide's ability to inhibit vascular smooth muscle cells proliferation, a key process in the development of atherosclerosis and venous bypass graft disease. Its antiproliferative effect is associated with the reduction of reactive oxygen species and suppression of the MAPK pathway (Lu et al., 2006). Moreover, Ligustilide has been studied for its effects on lipopolysaccharide-induced endotoxic shock in rabbits, demonstrating protective effects that may be due to its anti-inflammatory properties and ability to modulate cytokine production (Shao et al., 2011).

Safety And Hazards

Ligustilide is toxic if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ligustilide has been shown to protect against inflammatory and oxidative stress damage through induction of Klotho and Nrf2, but it has poor stability and bioavailability. Novel formulations will be needed for it to be clinically viable . It has also been shown to protect against inflammatory damage and vascular dysfunction in preclinical studies .

properties

IUPAC Name

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQXVFMNOFTMU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligustilide

CAS RN

4431-01-0, 81944-09-4
Record name Ligustilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustilide A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z-ligustilide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4431-01-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIGUSTILIDE A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,630
Citations
Q Xie, L Zhang, L Xie, Y Zheng, K Liu… - Phytotherapy …, 2020 - Wiley Online Library
Z‐ligustilide is a natural benzoquinone derivative … Z‐ligustilide has poor oral bioavailability in rats due to severe first‐pass metabolic reactions. New evidence suggests that Z‐ligustilide …
Number of citations: 55 onlinelibrary.wiley.com
A Schinkovitz, SM Pro, M Main, SN Chen… - Journal of natural …, 2008 - ACS Publications
Monomeric phthalides such as Z-ligustilide (1) and Z-butylidenephthalide (2) are major constituents of medicinal plants of the Apiaceae family. While 1 has been associated with a …
Number of citations: 48 pubs.acs.org
J YANG, H CHEN, WU Jiang, S GONG, C CHEN… - Chinese Herbal …, 2012 - Elsevier
… The article reviewed the research progress of ligustilide in recent years and elaborated its … component of phthalides is ligustilide. And the plants with higher content of ligustilide are …
Number of citations: 22 www.sciencedirect.com
J Zhong, F Pollastro, J Prenen, Z Zhu… - … -European Journal of …, 2011 - Springer
TRPA1 is activated by electrophilic compounds such as mustard oil (MO). Here, we demonstrate a bimodal sensitivity of TRPA1 to ligustilide (Lig), an electrophilic volatile …
Number of citations: 63 link.springer.com
R Yan, NL Ko, SL Li, YK Tam, G Lin - Drug Metabolism and Disposition, 2008 - ASPET
… of ligustilide, administered in its pure form and in an herbal extract, in rats. After iv administration of pure ligustilide, it was … The iv clearance (CL) of ligustilide after Chuanxiong extract …
Number of citations: 157 dmd.aspetjournals.org
X Kuang, Y Yao, JR Du, YX Liu, CY Wang, ZM Qian - Brain research, 2006 - Elsevier
Radix Angelica sinensis, known as Danggui in Chinese, has been used to treat cardiovascular and cerebrovascular diseases in Traditional Chinese Medicine for a long time. Modern …
Number of citations: 218 www.sciencedirect.com
Q Lu, TQ Qiu, H Yang - European journal of pharmacology, 2006 - Elsevier
… effect of ligustilide on VSMCs proliferation. The results show that ligustilide significantly inhibited VSMCs proliferation and cell cycle progression. Further analysis shows that ligustilide …
Number of citations: 92 www.sciencedirect.com
JW Chung, RJ Choi, EK Seo, JW Nam… - Archives of pharmacal …, 2012 - Springer
… , (Z)-ligustilide was tested for its anti-inflammatory activities in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. We found that (Z)-ligustilide … that (Z)-ligustilide inhibited the …
Number of citations: 89 link.springer.com
MD Zhu, LX Zhao, XT Wang, YJ Gao, ZJ Zhang - Brain research bulletin, 2014 - Elsevier
… ligustilide also inhibited CFA-induced TNF-α, IL-1β, and IL-6 up-regulation and microglial activation in the spinal cord. Taken together, our data suggest that ligustilide … of ligustilide in the …
Number of citations: 67 www.sciencedirect.com
HY Peng, JR Du, GY Zhang, X Kuang… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Preparation of Animals All animal experiments were carried out in accordance with the National Institutes of Health guidelines for the care and use of …
Number of citations: 115 www.jstage.jst.go.jp

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